molecular formula C15H19NO6-2 B14230751 Ethyl 3-amino-3-(2,4-dimethylphenyl)propanoate;oxalate

Ethyl 3-amino-3-(2,4-dimethylphenyl)propanoate;oxalate

Cat. No.: B14230751
M. Wt: 309.31 g/mol
InChI Key: WLXPNMJNHRIJOE-UHFFFAOYSA-L
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Description

Ethyl 3-amino-3-(2,4-dimethylphenyl)propanoate;oxalate is a chemical compound with the molecular formula C15H21NO6. It is commonly used in research and industrial applications due to its unique chemical properties. The compound is characterized by the presence of an amino group and a dimethylphenyl group, which contribute to its reactivity and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-3-(2,4-dimethylphenyl)propanoate;oxalate typically involves the reaction of ethyl 3-amino-3-(2,4-dimethylphenyl)propanoate with oxalic acid. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Common reagents used in the synthesis include ethyl acetate, dimethylphenylamine, and oxalic acid .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves the continuous addition of reagents and the use of catalysts to speed up the reaction. The product is then purified using techniques such as crystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(2,4-dimethylphenyl)propanoate;oxalate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from these reactions include oxides, amines, and substituted derivatives, which have various applications in research and industry .

Scientific Research Applications

Ethyl 3-amino-3-(2,4-dimethylphenyl)propanoate;oxalate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-(2,4-dimethylphenyl)propanoate;oxalate involves its interaction with molecular targets such as enzymes and receptors. The amino group and the dimethylphenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved in its mechanism of action include enzymatic catalysis and receptor-mediated signaling .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate: Similar in structure but with methoxy groups instead of methyl groups.

    Ethyl 3-amino-3-(2,4-dichlorophenyl)propanoate: Contains chlorine atoms instead of methyl groups.

    Ethyl 3-amino-3-(2,4-dimethylphenyl)butanoate: Differs in the length of the carbon chain.

Uniqueness

Ethyl 3-amino-3-(2,4-dimethylphenyl)propanoate;oxalate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C15H19NO6-2

Molecular Weight

309.31 g/mol

IUPAC Name

ethyl 3-amino-3-(2,4-dimethylphenyl)propanoate;oxalate

InChI

InChI=1S/C13H19NO2.C2H2O4/c1-4-16-13(15)8-12(14)11-6-5-9(2)7-10(11)3;3-1(4)2(5)6/h5-7,12H,4,8,14H2,1-3H3;(H,3,4)(H,5,6)/p-2

InChI Key

WLXPNMJNHRIJOE-UHFFFAOYSA-L

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1)C)C)N.C(=O)(C(=O)[O-])[O-]

Origin of Product

United States

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